REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1)[O:7][CH:8]1[CH2:12][CH2:11][O:10][CH2:9]1)([O-])=O>CO.[Pd]>[O:10]1[CH2:11][CH2:12][CH:8]([O:7][C:6]2[CH:5]=[C:4]([NH2:1])[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=2)[CH2:9]1
|
Type
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CUSTOM
|
Details
|
stirred under a H2 atm for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension was sparged with H2
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite® pad
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |